molecular formula C14H6N4 B093540 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-69-9

2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile

Cat. No.: B093540
CAS No.: 17239-69-9
M. Wt: 230.22 g/mol
InChI Key: GFHNYZLHHUFONA-UHFFFAOYSA-N
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Description

2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile is an organic compound with the molecular formula C14H6N4. It is known for its unique structure, which includes a phenyl ring substituted with a dicyanoethenyl group and a propanedinitrile moiety.

Preparation Methods

The synthesis of 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile typically involves the reaction of 4-formylbenzonitrile with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted nitriles, amines, and carboxylic acids .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules and polymers. Its dicyanoethenyl group allows for the creation of materials with tailored electronic and optical properties, making it valuable for research in materials science.

Biology

  • Bioactive Compound Exploration : Research is ongoing to investigate the bioactive properties of derivatives of this compound. Preliminary studies suggest potential applications in developing new pharmaceuticals and agrochemicals, particularly due to its unique electronic structure that may influence biological interactions.

Medicine

  • Therapeutic Potential : Early studies indicate that derivatives of 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile may exhibit therapeutic effects against certain diseases. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and exhibiting antimicrobial activity. However, further research is required to validate these findings.

Industry

  • Organic Electronics : The compound's favorable electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate efficient electron transport is crucial for enhancing the performance of these devices.

Case Study 1: Organic Electronics

Research has demonstrated that incorporating this compound into polymer matrices enhances charge transport efficiency in OLEDs. A study reported an increase in device performance metrics when this compound was used as a dopant.

Case Study 2: Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents, indicating potential for development into new therapeutic agents.

Mechanism of Action

The mechanism by which 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile exerts its effects is primarily related to its ability to participate in electron transfer processes. The dicyanoethenyl group acts as an electron acceptor, while the phenyl ring can donate electrons, facilitating charge transfer interactions. This makes the compound useful in applications requiring efficient electron transport, such as in organic electronics .

Comparison with Similar Compounds

Similar compounds to 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of electron-donating and electron-accepting properties, making it particularly useful in the design of advanced materials for electronic applications .

Biological Activity

2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile, also known by its CAS number 40703-88-6, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C22H15N3
  • Molecular Weight : 321.375 g/mol
  • Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of dicyano compounds have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

  • Case Study : A study published in the European Journal of Organic Chemistry demonstrated that certain dicyano derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting a potential for development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar compounds can disrupt bacterial cell membranes or inhibit critical metabolic pathways.

  • Case Study : In a comparative study, derivatives were tested against a panel of bacterial strains, showing varying degrees of effectiveness. Some compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds like this compound have been investigated for their anti-inflammatory properties.

  • Research Findings : Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of these compounds. Modifications in the molecular structure can lead to enhanced potency and selectivity.

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased cytotoxicity against cancer cells
Alteration of side chainsImproved antimicrobial activity

Properties

CAS No.

17239-69-9

Molecular Formula

C14H6N4

Molecular Weight

230.22 g/mol

IUPAC Name

2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C14H6N4/c15-7-13(8-16)5-11-1-2-12(4-3-11)6-14(9-17)10-18/h1-6H

InChI Key

GFHNYZLHHUFONA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N

Key on ui other cas no.

17239-69-9

Synonyms

2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile

Origin of Product

United States

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